3-甲基-2,4-二氧代-1H-嘧啶-5-羧酸乙酯

描述

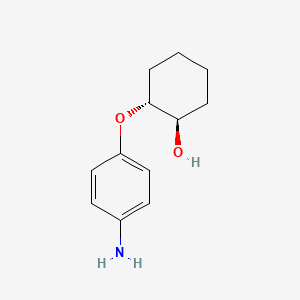

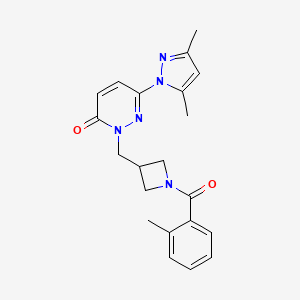

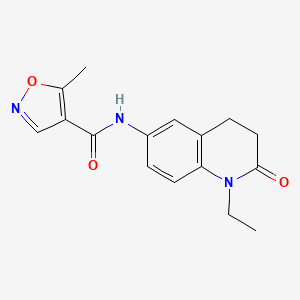

Ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate is a chemical compound with the molecular weight of 198.18 . Its IUPAC name is ethyl 3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate . The InChI code for this compound is 1S/C8H10N2O4/c1-3-14-7(12)5-4-9-8(13)10(2)6(5)11/h4H,3H2,1-2H3,(H,9,13) .

Molecular Structure Analysis

The molecular structure of ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate can be understood from its IUPAC name and InChI code . It consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with a methyl group at the 3rd position, two keto groups at the 2nd and 4th positions, and a carboxylate group at the 5th position which is further esterified with an ethyl group .Physical And Chemical Properties Analysis

The compound ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate has a molecular weight of 198.18 . It is recommended to be stored at a temperature between 28 C .科学研究应用

Neuroprotective and Anti-neuroinflammatory Agents

Pyrimidine derivatives have shown potential in the treatment of neurodegenerative diseases due to their neuroprotective and anti-inflammatory properties. A study has demonstrated that triazole-pyrimidine hybrids can act as neuroprotective and anti-neuroinflammatory agents, potentially aiding in the treatment of conditions like Alzheimer’s disease, Huntington’s disease, Parkinson’s disease, and traumatic brain injury . These compounds have been evaluated for their ability to inhibit endoplasmic reticulum stress and the NF-kB inflammatory pathway, which are crucial in the progression of neurodegenerative diseases .

Green Synthesis Methodology

Ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate analogues have been synthesized using a green and expeditious grinding method. This approach is characterized by high yields and cost-efficiency, making it an attractive option for the synthesis of biologically active compounds. The method involves the use of citric acid as a catalyst and avoids the need for separation methods, thus reducing the environmental impact .

Antiepileptic Potential

The structural similarity of pyrimidine derivatives to phenobarbital, a well-known antiepileptic drug, suggests that these compounds may possess antiepileptic properties. Research indicates that dihydropyrimidines could be promising candidates for the development of new antiepileptic medications .

Intramolecular Charge Transfer (ICT) Applications

Due to its electron-withdrawing nature, pyrimidine can be used in push-pull structures for ICT applications. This property is significant for the development of materials with enhanced electronic and optical properties, which can be utilized in various technological applications .

Solar Cell Efficiency Improvement

Ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate derivatives have been explored for their potential to improve the efficiency of perovskite solar cells. These compounds can be embedded with Au nanospheres to achieve a band offset, which is crucial for increasing the conversion efficiency of solar cells .

Pharmaceutical Research

The compound’s derivatives are actively being researched for their pharmacological properties. They have been found to exhibit antiviral, anticancer, antioxidant, and antimicrobial activities. This broad spectrum of biological activities makes them valuable for the development of new drugs and therapeutic agents .

作用机制

Target of Action

Ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate is a complex compound with potential biological activity. They can interact with various targets, including enzymes, receptors, and other proteins, leading to a variety of biological responses .

Mode of Action

Pyrimidine derivatives are known to compete with metabolites in cells, leading to various cellular responses . For instance, they can inhibit protein kinases, which play crucial roles in cell signaling . This inhibition can lead to changes in cellular processes, such as cell growth and division .

Biochemical Pathways

For example, they can inhibit the NF-kB inflammatory pathway, leading to anti-inflammatory effects . They can also affect the endoplasmic reticulum stress pathway, which is involved in protein folding and stress responses .

Result of Action

Based on the known effects of pyrimidine derivatives, it can be inferred that this compound may have potential neuroprotective and anti-inflammatory properties . It may also have potential antitumor effects by inhibiting protein kinases .

属性

IUPAC Name |

ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-3-14-7(12)5-4-9-8(13)10(2)6(5)11/h4H,3H2,1-2H3,(H,9,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBZPXRXJDUNQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)N(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[(Prop-2-enamido)methyl]pyridin-2-yl}piperidine-3-carboxamide](/img/structure/B2887350.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887354.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)sulfonyl-4-oxo-1,3-diazinan-2-yl]sulfanyl]acetamide](/img/structure/B2887360.png)